4-Morpholineethanol, alpha,alpha-diphenyl-
Overview
Description
4-Morpholineethanol, alpha,alpha-diphenyl-: is a chemical compound with the molecular formula C18H21NO2 It is characterized by the presence of a morpholine ring, an ethanol group, and two phenyl groups attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanol, alpha,alpha-diphenyl- typically involves the reaction of morpholine with benzophenone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Reaction of Morpholine with Benzophenone:
Industrial Production Methods: In industrial settings, the production of 4-Morpholineethanol, alpha,alpha-diphenyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-Morpholineethanol, alpha,alpha-diphenyl- undergoes various chemical reactions, including:
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Oxidation:
Reagents: Oxidizing Agents (e.g., Potassium Permanganate, Chromium Trioxide)
Conditions: Acidic or Basic Medium
Products: Corresponding Ketones or Carboxylic Acids
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Reduction:
Reagents: Reducing Agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride)
Conditions: Solvent (e.g., Ether, Tetrahydrofuran)
Products: Corresponding Alcohols or Amines
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Substitution:
Reagents: Halogenating Agents (e.g., Thionyl Chloride, Phosphorus Tribromide)
Conditions: Solvent (e.g., Chloroform, Dichloromethane)
Products: Corresponding Halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-Morpholineethanol, alpha,alpha-diphenyl- can yield benzophenone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
4-Morpholineethanol, alpha,alpha-diphenyl- has a wide range of scientific research applications, including:
-
Chemistry:
- Used as a reagent in organic synthesis.
- Employed in the preparation of various derivatives for further chemical studies.
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Biology:
- Investigated for its potential biological activity.
- Studied for its interactions with biological molecules and pathways.
-
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its effects on various biological targets.
-
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of 4-Morpholineethanol, alpha,alpha-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in biological systems, it may interact with proteins or nucleic acids, affecting cellular processes and functions.
Comparison with Similar Compounds
-
4-Morpholineethanol:
- Lacks the alpha,alpha-diphenyl groups.
- Different chemical and physical properties.
-
Benzophenone:
- Contains two phenyl groups but lacks the morpholine and ethanol groups.
- Different reactivity and applications.
-
Morpholine:
- Contains the morpholine ring but lacks the ethanol and phenyl groups.
- Different chemical behavior and uses.
Uniqueness: 4-Morpholineethanol, alpha,alpha-diphenyl- is unique due to the presence of both the morpholine ring and the alpha,alpha-diphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-morpholin-4-yl-1,1-diphenylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-18(16-7-3-1-4-8-16,17-9-5-2-6-10-17)15-19-11-13-21-14-12-19/h1-10,20H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPBYSGBLBBADJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157074 | |
Record name | 4-Morpholineethanol, alpha,alpha-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13150-37-3 | |
Record name | 4-Morpholineethanol, alpha,alpha-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013150373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Morpholineethanol, alpha,alpha-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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